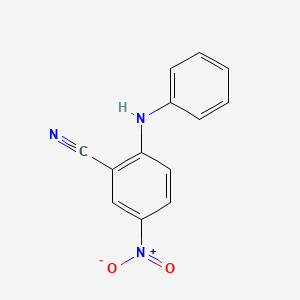

2-Anilino-5-nitrobenzonitrile

描述

Contextualization within Aromatic Nitrile and Nitroaromatic Chemistry

The chemical identity of 2-Anilino-5-nitrobenzonitrile is best understood by examining its constituent chemical classes: aromatic nitriles and nitroaromatic compounds.

Aromatic Nitriles : This class of compounds features a nitrile (-C≡N) functional group attached directly to an aromatic ring. numberanalytics.comfiveable.me Aromatic nitriles are pivotal intermediates in organic synthesis, serving as precursors for a wide array of other functional groups. numberanalytics.comnumberanalytics.com For instance, the nitrile group can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to produce primary amines. numberanalytics.comnumberanalytics.com The carbon-nitrogen triple bond provides a reactive site for various chemical transformations, including cycloaddition reactions, making them essential in the synthesis of pharmaceuticals, dyes, and agrochemicals. numberanalytics.comebsco.comnih.gov

Nitroaromatic Compounds : These are organic molecules containing one or more nitro groups (-NO₂) bonded to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. wikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are foundational materials in many industrial applications, serving as precursors for the synthesis of aromatic amines through reduction, and are used in the manufacturing of explosives, pesticides, and dyes. nih.govwikipedia.orgnumberanalytics.com

This compound is a molecule that strategically combines the functionalities of both these classes. The benzene (B151609) ring is substituted with the electron-withdrawing nitrile and nitro groups, and the electron-donating anilino group. This specific arrangement of functional groups creates a complex electronic interplay that dictates the molecule's reactivity and makes it a highly tailored substrate for specific synthetic transformations.

Significance of the Anilino and Nitrile Functionalities in Organic Synthesis

The synthetic utility of this compound is largely derived from the distinct and versatile reactivity of its anilino and nitrile functional groups.

Anilino Functionality : The anilino group, a primary aromatic amine functionality, consists of an amino group (-NH₂) attached to a phenyl ring. geeksforgeeks.orgwikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which generally activates the ring towards electrophilic substitution reactions. geeksforgeeks.org This functionality is a cornerstone in the synthesis of a vast number of industrial chemicals, including dyes and pharmaceuticals. geeksforgeeks.org In complex multi-step syntheses, the anilino group's reactivity often necessitates the use of protecting groups to achieve chemoselectivity. scirp.orgresearchgate.net

Nitrile Functionality : The nitrile, or cyano, group (-C≡N) is one of the most versatile functional groups in organic synthesis. nih.govresearchgate.net Its unique electronic structure, with an electrophilic carbon center and a nucleophilic nitrogen atom, allows it to participate in a wide range of reactions. nih.govresearchgate.net It is readily transformed into other critical functional groups such as amines, amides, carboxylic acids, and aldehydes. numberanalytics.com Furthermore, the nitrile group can engage in cycloaddition reactions to construct various heterocyclic rings and can function as a directing group in C-H bond functionalization reactions. nih.govresearchgate.net

The combined presence of these two groups in one molecule offers multiple pathways for synthetic elaboration, allowing for the construction of diverse and complex molecular frameworks.

| Functional Group | Reaction Type | Product | Significance |

|---|---|---|---|

| Anilino (-NH₂) | Acylation | Amide (Anilide) | Protection of the amino group, synthesis of bioactive amides. wikipedia.org |

| Anilino (-NH₂) | Diazotization (e.g., Sandmeyer Reaction) | Aryl Halides, Aryl Nitriles | Conversion of amino group to a wide range of other substituents. wikipedia.orgbohrium.com |

| Nitrile (-C≡N) | Hydrolysis (Acid or Base Catalyzed) | Carboxylic Acid / Amide | Synthesis of key intermediates for pharmaceuticals and materials. numberanalytics.comebsco.com |

| Nitrile (-C≡N) | Reduction (e.g., with H₂/Catalyst) | Primary Amine | Formation of amines for further functionalization. numberanalytics.com |

| Nitrile (-C≡N) | Cycloaddition (e.g., with azides) | Heterocycles (e.g., Tetrazoles) | Construction of nitrogen-containing ring systems. nih.govresearchgate.net |

Overview of Research Trajectories for Related Chemical Architectures

The molecular framework of this compound and its close chemical relatives serves as a strategic starting point for the synthesis of more complex, biologically active molecules. A prominent research trajectory involves using these structures to build quinazoline-based scaffolds.

Research has shown that 2-amino-5-nitrobenzonitrile (B98050), a direct precursor, is a key starting material for synthesizing quinazoline (B50416) derivatives. nih.govscielo.br For example, it can be reacted with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form a formimidamide intermediate. nih.govresearchgate.net This intermediate then undergoes cyclization with various anilines in a Dimroth rearrangement to yield 4-anilino-6-nitroquinazolines. scielo.brresearchgate.net

The resulting 6-nitroquinazoline (B1619102) structure is a versatile platform for further chemical modification. The nitro group can be readily reduced to a 6-amino group, which provides a reactive handle for introducing diverse substituents via reactions like reductive amination. nih.gov This synthetic strategy has been successfully employed to generate libraries of 4-anilino-6-aminoquinazoline derivatives for biological screening.

These research efforts have led to the identification of compounds with significant therapeutic potential. For instance, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their inhibitory activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some compounds showing high potency. nih.gov In another line of research, 4-anilino-6-nitroquinazolines have been investigated as microtubule destabilizing agents, a mechanism relevant to cancer chemotherapy. researchgate.net These examples highlight a clear research trend where benzonitrile (B105546) architectures related to this compound are utilized as foundational elements in drug discovery and medicinal chemistry programs. scielo.brmdpi.com

| Precursor Compound | Resulting Architecture | Research Area / Application | Reference |

|---|---|---|---|

| 2-Amino-5-nitrobenzonitrile | 4-Anilino-6-aminoquinazoline derivatives | Antiviral (MERS-CoV inhibitors) | nih.gov |

| 2-Amino-5-nitrobenzonitrile | 6-Nitro-4-anilinoquinazoline derivative | Anticancer (Microtubule destabilizing agent) | researchgate.net |

| 2-Aminobenzonitriles | 4-Amino-quinazolines (e.g., Gefitinib) | Anticancer (Kinase inhibitors) | scielo.br |

| 2-Nitrobenzonitriles | Quinazolin-4(3H)-ones (precursors to Gefitinib, Erlotinib) | Anticancer (Kinase inhibitors) | clockss.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-anilino-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLOSFZRBXOZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Anilino 5 Nitrobenzonitrile and Its Analogs

Direct Synthetic Routes to 2-Anilino-5-nitrobenzonitrile

Direct synthetic methods involve the formation of the diphenylamine (B1679370) core of this compound in a single key step. These routes are often favored for their atom economy and straightforward nature.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Nitronitriles

Nucleophilic aromatic substitution (SNAr) is a prominent method for the synthesis of this compound. This reaction typically involves the displacement of a halide ion from an activated aromatic ring by an amine. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group facilitates this reaction.

A common starting material for this approach is 2-chloro-5-nitrobenzonitrile (B92243). The reaction of 2-chloro-5-nitrobenzonitrile with aniline (B41778) leads to the formation of this compound. This reaction is a classic example of SNAr, where the electron-withdrawing nitro group at the para position to the chlorine atom activates the ring towards nucleophilic attack by aniline.

Similarly, other halogenated nitrobenzonitriles can be employed. For instance, the reaction of 2-fluoro-4-nitrobenzonitrile (B1302158) with aniline can also yield the corresponding anilino-benzonitrile derivative. The fluorine atom is an excellent leaving group in SNAr reactions, often leading to high yields and milder reaction conditions compared to other halogens. google.com

The table below summarizes the SNAr approaches to this compound and its analogs:

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-5-nitrobenzonitrile | Aniline | This compound | google.com |

| 2-Fluoro-4-nitrobenzonitrile | Aniline | 2-Anilino-4-nitrobenzonitrile | google.com |

Reductive Coupling and N-Arylation Reactions Involving Nitroarenes and Anilines

While less common for the direct synthesis of this compound itself, reductive coupling and N-arylation reactions represent a potential strategy. These methods typically involve the in-situ generation of a reactive species from a nitroarene, which then couples with an aniline.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect synthetic routes involve the construction of the this compound scaffold through a series of functional group transformations on a pre-existing aromatic core.

Synthesis of 2-Amino-5-nitrobenzonitrile (B98050) (5-Nitroanthranilonitrile) as a Precursor

A crucial intermediate in several indirect synthetic strategies is 2-amino-5-nitrobenzonitrile, also known as 5-nitroanthranilonitrile. chemicalbook.com This compound serves as a versatile precursor for the introduction of the anilino group.

Several methods exist for the synthesis of 2-amino-5-nitrobenzonitrile:

Ammonolysis of 2-chloro-5-nitrobenzonitrile : The reaction of 2-chloro-5-nitrobenzonitrile with ammonia (B1221849) is a common industrial method to produce 2-amino-5-nitrobenzonitrile. google.comchemicalbook.com This process can be carried out using high-concentration ammonia water under elevated temperature and pressure, leading to high yields and product purity. google.com

From 6-nitroisatoic anhydride (B1165640) : A newer synthetic route involves the reaction of 6-nitroisatoic anhydride with ammonia, followed by treatment with phosgene (B1210022) and subsequent hydrolysis to yield 2-amino-5-nitrobenzonitrile. chemicalbook.com

Dehydration of 5-nitroanthranilamide : The dehydration of 5-nitroanthranilamide using dehydrating agents like phosphorus oxychloride or phosphorus pentoxide can also produce 2-amino-5-nitrobenzonitrile. google.com

From 2-chloro-4-nitroaniline (B86195) : 2-amino-5-nitrobenzonitrile can be obtained by reacting 2-chloro-4-nitroaniline with a copper(I) cyanide pyridine (B92270) complex. However, this method has the disadvantage of requiring careful removal of copper from the product. google.com

The following table summarizes the synthesis of the precursor 2-amino-5-nitrobenzonitrile:

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Chloro-5-nitrobenzonitrile | High-concentration ammonia water | 2-Amino-5-nitrobenzonitrile | 95.7% | google.com |

| 5-Nitroanthranilamide | Phosphorus oxychloride | 2-Amino-5-nitrobenzonitrile | 80-88% | google.com |

| 5-Nitroanthranilamide | Phosphorus pentoxide, N-methylpyrrolidone | 2-Amino-5-nitrobenzonitrile | 91% | google.com |

Once 2-amino-5-nitrobenzonitrile is obtained, it can be further functionalized. For instance, it can be treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an N,N-dimethylformamidine, which can then react with an appropriate aromatic amine in the presence of acetic acid to yield the desired anilino-benzonitrile derivative. nih.gov

Transformations of the Nitro Group to Amino Functionality

The nitro group in this compound and its analogs can be reduced to an amino group, opening pathways to a variety of other derivatives. This transformation is a key step in the synthesis of compounds with potential biological activity.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation : This method often employs catalysts like palladium on carbon (Pd/C) with a hydrogen source such as ammonium (B1175870) formate (B1220265) or hydrogen gas. nih.govmdpi.com For example, the reduction of tert-butyl (2-cyano-4-nitrophenyl)carbamate, derived from 2-amino-5-nitrobenzonitrile, can be achieved using palladium-catalyzed transfer hydrogenation. nih.govmdpi.com

Metal-Acid Systems : Reagents like iron in acetic acid can also be used for the reduction of the nitro group. nih.gov

Sodium Dithionite (B78146) : In some cases, sodium dithionite (Na₂S₂O₄) can be used for the reduction of a nitro group, as seen in the synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619) from its nitro precursor. mdpi.com

The table below illustrates the reduction of the nitro group in related compounds:

| Starting Material | Reagents | Product | Reference |

| tert-Butyl (2-cyano-4-nitrophenyl)carbamate | HCO₂NH₄, Pd/C, EtOH | tert-Butyl (4-amino-2-cyanophenyl)carbamate | nih.govmdpi.com |

| 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Na₂S₂O₄, H₂O/CH₃OH, HCl | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | mdpi.com |

Modifications of the Nitrile Moiety in Related Anilino-benzonitriles

The nitrile group in anilino-benzonitriles is a versatile functional group that can be transformed into various other functionalities, further diversifying the range of accessible compounds. While direct modifications on this compound are less commonly reported, transformations on related structures highlight the synthetic potential.

For example, the nitrile function can be converted into carboxamidines, amides, or imidates, which can then be used in the construction of more complex heterocyclic systems like thiazolo[5,4-f]quinazolines. nih.gov

Catalytic Methodologies in the Synthesis of Anilino-Substituted Benzonitriles

Catalytic methods are central to the synthesis of anilino-substituted benzonitriles, offering pathways that are both efficient and selective. These are broadly categorized into transition-metal-catalyzed processes and organocatalytic systems.

Transition-metal catalysis, particularly with palladium and copper, is a cornerstone for forming the crucial C-N bond in this compound.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for synthesizing carbon-nitrogen bonds. wikipedia.org This reaction facilitates the coupling of amines with aryl halides. wikipedia.orgresearchgate.net The development of this method has enabled the synthesis of aryl amines with greater ease and under milder conditions than traditional methods. wikipedia.org The versatility of the Buchwald-Hartwig amination is demonstrated by its wide substrate scope and tolerance for various functional groups. wikipedia.org Different generations of catalyst systems have been developed, often employing sterically hindered phosphine (B1218219) ligands to improve reaction outcomes. wikipedia.orgresearchgate.net For instance, ligands like Xantphos have proven effective in these amination reactions. chemrxiv.org The choice of base is also critical, with soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) being used to create homogeneous reaction conditions, which is particularly advantageous for continuous flow synthesis. chemrxiv.org In some cases, ammonia equivalents such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide are used, especially when direct coupling with ammonia is challenging. wikipedia.orgijcrt.orgnih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions also provide a viable route for the synthesis of anilino-benzonitriles. These methods are often seen as a more economical alternative to palladium-based systems. Copper catalysts can be used in domino reactions, for example, in the synthesis of tetrahydroquinoline derivatives from anilines. beilstein-journals.org Copper-catalyzed systems can be effective in various C-N bond-forming reactions, including the synthesis of N-acyl amidines and triazoles under microwave irradiation. nih.govchemrxiv.org Mechanistic studies suggest that these reactions can proceed through various intermediates, including copper-acetylide complexes or via radical pathways under photoinduced conditions. chemrxiv.orgorganic-chemistry.org

Table 1: Comparison of Palladium and Copper-Catalyzed Amination Reactions

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed |

| Catalyst | Palladium complexes with phosphine ligands (e.g., Pd(OAc)₂, Xantphos) chemrxiv.orgd-nb.info | Copper salts (e.g., CuI, Cu(OAc)₂) beilstein-journals.orgnih.gov |

| Reaction Type | Cross-coupling of amines and aryl halides wikipedia.org | Ullmann condensation, domino reactions beilstein-journals.orgmdpi.com |

| Key Advantages | Wide substrate scope, high functional group tolerance, well-established methodologies wikipedia.org | Lower cost of catalyst, versatile in various C-N bond formations beilstein-journals.org |

| Common Ligands | Sterically hindered phosphines (e.g., P(t-Bu)₃, Xantphos) researchgate.netchemrxiv.org | Often ligand-free or simple ligands (e.g., DMEDA) researchgate.net |

| Reaction Conditions | Often requires a strong base (e.g., NaOtBu) or a soluble organic base (e.g., DBU) chemrxiv.org | Can proceed under milder conditions beilstein-journals.org |

Organocatalysis has emerged as a powerful strategy in organic synthesis, avoiding the use of metals. These systems often rely on small organic molecules to catalyze reactions. For the synthesis of anilino-substituted benzonitriles and related structures, organocatalytic approaches like the Strecker reaction can be employed to form α-aminonitriles. mdpi.com This reaction involves the one-pot condensation of a carbonyl compound, an amine, and a cyanide source. mdpi.com Chiral organocatalysts, such as those based on Brønsted acids or N-heterocyclic carbenes (NHCs), can be used to achieve asymmetric synthesis, producing enantiomerically enriched products. beilstein-journals.orgresearchgate.net For instance, NHC catalysts have been used in the atroposelective synthesis of axially chiral benzonitriles. beilstein-journals.orgresearchgate.net

Transition-Metal-Catalyzed Processes

Advanced Synthetic Techniques and Conditions

To improve reaction efficiency, reduce environmental impact, and shorten reaction times, advanced synthetic techniques are increasingly being adopted.

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. chemicaljournals.comnih.govajrconline.orgijnrd.org The rapid and uniform heating provided by microwaves can lead to significant energy savings. chemicaljournals.com This technique relies on the interaction of microwave radiation with polar molecules in the reaction mixture, leading to efficient heat transfer through dielectric heating. nih.govscielo.org.mx MAOS has been successfully applied to a variety of reactions relevant to the synthesis of anilino-benzonitriles, including condensations and cross-coupling reactions. nih.govresearchgate.net For example, the synthesis of benzanilides has been achieved under solvent-free microwave conditions using a recyclable palladium-doped clay catalyst, resulting in excellent yields in a very short time. researchgate.net

Table 2: Selected Examples of Microwave-Assisted Synthesis

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Benzimidazole Synthesis | o-phenylenediamine, araldehydes | Amberlite IR-120, microwave | High | researchgate.net |

| Benzanilide Synthesis | Benzoic acid, aniline | Clay-doped Pd nanoparticles, solvent-free, microwave | 99% | researchgate.net |

| Thiazolidinone-linked 1,2,3-Triazole Synthesis | Substituted anilines | Cu(II) catalyst, microwave | 62-87% | nih.gov |

| N'-(4-hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide Synthesis | Hydrazide, vanillin | Microwave, 2 min | 93% | arabjchem.org |

Growing environmental concerns have spurred the development of solvent-free and greener synthetic methods. nbu.ac.indntb.gov.ua Performing reactions without a solvent, or in environmentally benign solvents like water, reduces waste and the use of volatile organic compounds. nbu.ac.indntb.gov.ua Solvent-free reactions are often conducted under thermal conditions or with microwave irradiation, which can further enhance their green credentials. nbu.ac.insemanticscholar.org The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, is an example of a reaction that can be performed efficiently under solvent-free conditions. nbu.ac.in The synthesis of benzanilides via a microwave-assisted, solvent-free method using a recyclable catalyst is a prime example of a green synthetic protocol. researchgate.net These approaches not only offer ecological benefits but can also simplify product isolation and purification. researchgate.netnbu.ac.in

Mechanistic Investigations of Reactions Involving 2 Anilino 5 Nitrobenzonitrile

Elucidation Techniques for Reaction Mechanisms

To unravel the complex transformations that 2-anilino-5-nitrobenzonitrile and related compounds undergo, chemists employ several sophisticated techniques. These methods help to trace the journey of atoms and functional groups throughout a reaction, providing evidence for proposed mechanistic steps.

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of labeled atoms in the products. In the context of heterocyclic synthesis, such as the formation of quinazolines or triazoles, introducing an isotope like ¹⁵N can help confirm atomic migration pathways. For instance, in Dimroth rearrangements, which involve the switching of endocyclic and exocyclic nitrogen atoms, labeling one of the nitrogen atoms is crucial for verifying the ring-opening and ring-closing mechanism. researchgate.net This method provides definitive evidence for whether a specific atom from a reactant is incorporated into a particular position in the final product structure. researchgate.net

Kinetic Studies and Reaction Profiling

Kinetic studies, which measure reaction rates under various conditions (e.g., changes in temperature, pressure, or reactant concentrations), are fundamental to understanding reaction mechanisms. By analyzing the rate law, chemists can determine the order of the reaction with respect to each reactant, providing clues about the composition of the rate-determining step. numberanalytics.com Reaction profiling, often conducted using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the monitoring of the concentrations of reactants, intermediates, and products over time. nih.gov This data helps to identify key intermediates and supports proposed pathways. For example, in the reduction of nitroaromatic compounds, kinetic analysis can help differentiate between direct hydrogenation pathways and condensation pathways by observing the rise and fall of species like nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org

Specific Reaction Pathways and Rearrangements

This compound is a versatile precursor for various heterocyclic systems, undergoing several key types of reactions.

Dimroth Rearrangement Mechanisms in the Synthesis of Quinazoline (B50416) Derivatives from Anilino-benzonitriles

The Dimroth rearrangement is a well-known isomerization in heterocyclic chemistry where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This rearrangement is particularly relevant in the synthesis of substituted quinazolines and related fused heterocycles from anilino-benzonitriles. The generally accepted mechanism, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, typically proceeds in a solvent like boiling pyridine (B92270) or in the presence of acid or base. wikipedia.orgnih.gov

The process is often initiated by the addition of a nucleophile, such as a water molecule, to the heterocyclic ring. nih.govbeilstein-journals.org This is followed by the opening of the heterocyclic ring to form an open-chain intermediate. nih.govrsc.org Subsequent rotation around a carbon-carbon single bond allows the previously exocyclic nitrogen to be positioned for ring closure. The final step involves the elimination of the nucleophile (e.g., water) to form the rearranged, thermodynamically more stable isomeric product. researchgate.netbeilstein-journals.org For example, the conversion of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-substituted aminopyrimidines is a classic case of this rearrangement. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the energy profiles of these rearrangements, confirming the ring-opening/ring-closing pathway. rsc.org

Reductive Coupling Pathways and Hydrazine (B178648) Formation

The nitro group in this compound is a key functional group that can undergo reduction to form various products, including amines, hydroxylamines, and hydrazines. wikipedia.org The specific product obtained often depends on the reducing agent and reaction conditions.

Reductive coupling reactions can lead to the formation of N-N bonds. For instance, the treatment of nitroarenes with certain catalysts can produce azo compounds, which can be further reduced to form hydrazine derivatives. nih.gov The reduction of nitro compounds often proceeds stepwise through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.orgmdpi.com The interaction of these intermediates can lead to condensation products like azoxybenzenes, which can be further reduced to azo- and hydrazo-compounds. orientjchem.org

Hydrazine hydrate, in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C), is a common reagent for reducing nitroaromatics. mdpi.comresearchgate.net The reaction involves the catalytic decomposition of hydrazine to produce hydrogen, which then acts as the reducing agent. lehigh.edu The selective reduction of a nitro group to a hydroxylamine can also be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.orgmdpi.com Furthermore, unsymmetrical hydrazines can be synthesized through the cross-selective reductive coupling of nitroarenes and anilines using an organophosphorus catalyst and a hydrosilane reductant. nih.gov This process involves two distinct reduction events managed by the catalyst's PIII/PV=O redox cycle. nih.gov

| Product Type | Common Reagents/Conditions | Intermediate(s) | Reference |

|---|---|---|---|

| Anilines | Catalytic Hydrogenation (Raney Ni, Pd/C), Iron in acid | Nitroso, Hydroxylamine | wikipedia.org |

| Hydroxylamines | Zinc in aq. NH₄Cl, Raney Ni/Hydrazine (0-10°C) | Nitroso | wikipedia.orgmdpi.com |

| Hydrazines | Excess Zinc metal, PIII/PV=O catalyst + anilines | Azo compounds | wikipedia.orgnih.gov |

| Azo Compounds | Metal hydrides (e.g., NaBH₄) | Nitroso, Hydroxylamine | wikipedia.org |

Nucleophilic Addition and Cycloaddition Reactions at the Nitrile Functionality

The nitrile (-C≡N) group of this compound is an electrophilic center susceptible to nucleophilic attack. wikipedia.org This reactivity is fundamental to many synthetic transformations, including hydrolysis, reduction, and the formation of heterocyclic rings.

Nucleophilic addition to the nitrile carbon can be initiated by a variety of nucleophiles. numberanalytics.com For example, Grignard reagents add to nitriles to form imines, which can then be hydrolyzed to ketones. wikipedia.orglibretexts.org Hydride reducing agents like lithium aluminum hydride (LiAlH₄) add twice to the nitrile to produce primary amines after an aqueous workup. libretexts.orgchemistrysteps.com The reaction proceeds via an intermediate imine anion stabilized by the aluminum. libretexts.org

The nitrile group can also participate in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azides, to form five-membered heterocycles. numberanalytics.combeilstein-journals.orgresearcher.life Nitrile oxides, often generated in situ from aldoximes or primary nitro compounds, react with the C≡N triple bond, although this is less common than their reaction with C=C or C=S bonds. ijpcbs.com The reactivity can be enhanced if other potential dipolarophiles in the molecule are deactivated. ijpcbs.com Theoretical studies have been used to investigate the mechanisms and reactivity in these cycloaddition processes. researcher.liferesearchgate.net

| Reaction Type | Reagent/Condition | Initial Product | Final Product | Reference |

|---|---|---|---|---|

| Nucleophilic Addition (Reduction) | LiAlH₄, then H₂O | Dianion complex | Primary Amine | libretexts.orgchemistrysteps.com |

| Nucleophilic Addition (Organometallic) | Grignard Reagent (R-MgBr), then H₃O⁺ | Imine | Ketone | wikipedia.orglibretexts.org |

| Nucleophilic Addition (Hydrolysis) | H₃O⁺ or OH⁻ | Amide | Carboxylic Acid | wikipedia.orgchemistrysteps.com |

| [3+2] Cycloaddition | Nitrile Oxides (R-CNO) | - | Oxadiazole derivative | ijpcbs.com |

Oxidation Reactions of Anilino and Nitro Groups

The oxidation of this compound involves two primary functional groups susceptible to oxidative transformation: the secondary anilino (-NH-) group and the nitro (-NO₂) group. The reaction pathways and resulting products are highly dependent on the oxidizing agent and reaction conditions.

Oxidation of the Anilino Group: The anilino group, a secondary amine, is the more readily oxidized moiety in the molecule. The oxidation of anilines can proceed through a series of steps to yield various products. The net six-electron oxidation of an aniline (B41778) can lead to the corresponding nitrobenzene (B124822). acs.org This process often occurs in discrete stages, potentially involving intermediates such as N-phenylhydroxylamines. acs.org

In the context of N-substituted anilines, oxidation can lead to different outcomes. For instance, the oxidation of aniline with reagents like cis-[RuIV(bpy)₂(py)(O)]²⁺ can result in the formation of nitrobenzene or, through oxidative coupling, azoxybenzene. acs.org The initial two-electron oxidation may be followed by either a reaction with water to form an N-phenylhydroxylamine intermediate or by coupling with another aniline molecule. acs.org For secondary N-alkylanilines, selective oxidative coupling to form azoxyarenes has also been reported. acs.org

Furthermore, studies on N-alkyl-2-nitroanilines reveal a potential for intramolecular oxidation. Under specific conditions like collisional activation in mass spectrometry, the nitro group can act as an internal oxidant, leading to the oxidation of the N-alkyl side chain. nih.gov While this is an intramolecular process observed under specific analytical conditions, it highlights the potential reactivity between the nitro and amino functionalities within the same molecule.

The choice of oxidant is critical. A variety of oxidizing systems have been developed for the conversion of anilines to nitroarenes, including:

Peracids like m-chloroperbenzoic acid (m-CPBA) mdpi.com

Hydrogen peroxide in combination with catalysts or different basicity conditions acs.org

Metallo-porphyrin-catalyzed systems using tert-butyl hydroperoxide (TBHP) mdpi.com

Hypochlorite-based systems umn.edu

Oxidation of the Nitro Group: The nitro group (-NO₂) in this compound is already in a high oxidation state, with the nitrogen atom having an oxidation state of +3. Consequently, further oxidation of the nitro group is chemically challenging and not a commonly observed reaction pathway under typical organic synthesis conditions. The chemistry of nitroarenes is dominated by reduction reactions, where the nitro group is converted to nitroso, hydroxylamino, and ultimately amino functionalities. kaznu.kznih.govresearchgate.net The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, but this primarily influences substitution reactions rather than oxidation of the nitro group itself. Research literature extensively details the reduction of nitro compounds but lacks significant reports on their oxidation.

Table 1: Representative Oxidation Products of Substituted Anilines

| Aniline Substrate | Oxidizing System | Primary Product(s) | Reference |

|---|---|---|---|

| Aniline | cis-[RuIV(bpy)2(py)(O)]2+ | Nitrobenzene, Azoxybenzene | acs.org |

| Various Substituted Anilines | H2O2 / NaF | Substituted Azoxybenzenes | acs.org |

| Various Substituted Anilines | H2O2 / NaOMe | Substituted Nitrobenzenes | acs.org |

| 4-Nitroaniline | m-CPBA | 1,4-Dinitrobenzene | mdpi.com |

| p-Nitroaniline | Ammonium metavanadate / H2SO4 | p-Benzoquinone | niscpr.res.in |

| N-Propyl-2-nitroaniline | Collisional Activation (Intramolecular) | Elimination of Propanoic Acid | nih.gov |

Influence of Substituents and Reaction Conditions on Mechanism

The mechanistic pathways of reactions involving this compound are profoundly influenced by the electronic effects of its substituents and the specific reaction conditions employed.

Influence of Substituents: The reactivity of this compound is dictated by the interplay of three key functionalities: the anilino group, the nitro group, and the cyano group.

Nitro and Cyano Groups: Both the nitro (-NO₂) and cyano (-C≡N) groups are powerful electron-withdrawing groups (EWGs) that operate through both inductive (-I) and resonance (-R) effects. dalalinstitute.com These groups significantly decrease the electron density on the benzonitrile (B105546) ring. This deactivation makes electrophilic aromatic substitution difficult but activates the ring for nucleophilic aromatic substitution. In the context of oxidation, these EWGs decrease the electron density on the anilino nitrogen, which can hinder oxidation. acs.org For instance, the oxidation of 2-nitroaniline (B44862) can be impeded by the strong electron-withdrawing effect of the existing nitro group. acs.org

Influence of Reaction Conditions: The outcome of a reaction is critically dependent on the external parameters under which it is conducted.

Oxidant/Reagent Choice: As discussed previously, the choice of oxidizing agent is paramount. Strong oxidants may lead to complete oxidation to the nitro derivative, while milder or more selective reagents can yield intermediates like azoxybenzenes. acs.orgacs.org In reactions not involving oxidation, such as the Sandmeyer reaction, the choice of reagent (e.g., NaNO₂, CuCN) dictates the transformation of an amino group into a nitrile.

Catalysis: The presence of a catalyst can dramatically alter the reaction mechanism and selectivity. Metal-based catalysts, such as those containing rhodium, manganese, or ruthenium, are often employed in oxidation reactions to achieve high yields and selectivity under milder conditions. acs.orgmdpi.com

Solvent: The solvent can influence reaction rates and mechanisms, particularly for reactions involving charged intermediates or transition states. Polar solvents can stabilize charged species, accelerating certain reaction steps. umn.edu For example, in the hydrogenation of nitrobenzonitriles, the choice between methanol (B129727) and dioxane as a solvent was found to be a significant parameter affecting the reaction course. researchgate.net

Temperature: Reaction temperature can affect product distribution and reaction rates. In the hypochlorite (B82951) oxidation of 2-nitroanilines, reactions were typically conducted at elevated temperatures (e.g., 82 °C), but lower temperatures were used for substrates with bromo- or iodo-substituents to prevent undesired side reactions. umn.edu

Acidity/Basicity (pH): The pH of the reaction medium is crucial. Many oxidation reactions of anilines are performed under basic or acidic conditions. The selective oxidation of anilines to either azoxybenzenes or nitrobenzenes can be controlled simply by regulating the strength of the base used in conjunction with hydrogen peroxide. acs.org Some oxidations are explicitly acid-catalyzed, where the rate increases with increasing hydrogen ion concentration. niscpr.res.in

Table 2: Effect of Reaction Conditions on Outcomes for Related Anilino/Nitro Compounds

| Reaction Type | Substrate | Condition Varied | Observation | Reference |

|---|---|---|---|---|

| Oxidation | Substituted Anilines | Base Strength (NaF vs. NaOMe) | Weak base (NaF) selectively yields azoxybenzenes; strong base (NaOMe) yields nitrobenzenes. | acs.org |

| Oxidation | p-Nitroaniline | [H+] | Reaction is acid-catalyzed; rate increases with increasing acidity. | niscpr.res.in |

| Oxidation | Bromo- or Iodo-substituted 2-Nitroanilines | Temperature | Lower temperature (~40 °C) is required to prevent side reactions at the halogen position. | umn.edu |

| Hydrogenation | Nitrobenzonitriles | Solvent (Methanol vs. Dioxane) | The choice of solvent is a significant parameter that affects the course of hydrogenation. | researchgate.net |

| Aromatic Deamination | Electron-rich Anilines | Temperature and Time | Increasing temperature and reaction time improves yields by overcoming the stability of the diazonium intermediate. | nih.gov |

Advanced Spectroscopic Characterization of 2 Anilino 5 Nitrobenzonitrile and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 2-Anilino-5-nitrobenzonitrile. spectroscopyonline.comksu.edu.sa These methods provide a detailed fingerprint of the molecule by probing its vibrational modes. ksu.edu.sa

Detailed Analysis of Molecular Vibrations and Functional Group Assignments

The FT-IR and Raman spectra of this compound and its derivatives are characterized by distinct bands corresponding to the vibrations of its specific functional groups. The interpretation of these spectra is often supported by computational methods like Density Functional Theory (DFT) to achieve unambiguous assignments. worldscientific.comniscpr.res.in

Key vibrational modes for related nitrobenzonitrile compounds have been identified. For instance, in 2-chloro-5-nitrobenzonitrile (B92243), the vibrational spectra have been extensively analyzed, providing a basis for understanding the spectra of similar molecules. niscpr.res.in In 2,6-dibromo-4-nitrobenzonitrile, characteristic infrared absorptions are observed at 3098, 2232, 1525, and 1345 cm⁻¹, corresponding to various stretching and bending vibrations of the molecule. iucr.org Similarly, for 2-amino-3-[(2-aminophenyl)ethynyl]-5-nitrobenzonitrile, significant IR absorptions are noted at 3477, 3367, 2229, 2192, 1627, 1506, and 1353 cm⁻¹. rsc.org

The complementarity of FT-IR and Raman spectroscopy is crucial. spectroscopyonline.com While some vibrations are strong in the IR spectrum, others are more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework. spectroscopyonline.com For example, in polydimethylsiloxane, the Amide I and NH stretch are visible in both spectra, whereas the Amide II band appears only in the IR spectrum. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for Related Nitrile Compounds

| Compound | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

|---|---|---|---|

| 2,6-Dibromo-4-nitrobenzonitrile | 3098, 2232, 1525, 1345, 1278, 1095, 903, 783, 751, 621 | Not specified | iucr.org |

| 2-Amino-3-[(2-aminophenyl)ethynyl]-5-nitrobenzonitrile | 3477, 3367, 2229, 2192, 1627, 1506, 1353, 744 | Not specified | rsc.org |

| 2-Chloro-5-nitrobenzonitrile | Recorded in Nujol, KBr, liquid and vapour phases | Recorded from 0-3500 cm⁻¹ | niscpr.res.in |

Investigation of Intermolecular Hydrogen Bonding and Conformational Dynamics

Vibrational spectroscopy is particularly sensitive to the subtle effects of intermolecular interactions, such as hydrogen bonding, and conformational changes. jchemrev.commdpi.com The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro and nitrile groups) in this compound suggests the potential for significant hydrogen bonding.

Studies on similar molecules, like N-unsubstituted 2-aminobenzamides, have demonstrated the power of vibrational spectroscopy in identifying both intramolecular and intermolecular hydrogen bonds. mdpi.com In these systems, the amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular complexes. mdpi.com The analysis of the OH and NH stretching regions in the IR spectra of ortho-hydroxy aryl Schiff bases has been instrumental in confirming the presence and strength of intramolecular hydrogen bonds. nih.gov

Conformational dynamics, such as the rotation around single bonds, can also be investigated. rsc.org Changes in the vibrational spectra as a function of temperature or solvent can provide insights into the different conformations present and the energy barriers between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. beilstein-journals.orgkpi.ua

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectra provide fundamental information for determining the structure of this compound. The chemical shifts of the protons and carbons are indicative of their local electronic environment.

For a related compound, 2-amino-3-bromo-5-nitrobenzonitrile, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and the amino group protons. rsc.org Specifically, signals are observed at δ 8.59-8.60 (m, 1H), 8.40-8.42 (m, 1H), 7.52 (bs, 2H, NH₂), 7.51 (d, J = 8.4 Hz, 1H), 7.11 (t, J = 7.7 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), and 5.77 (bs, 2H, NH₂). rsc.org

¹³C NMR data is equally informative. For instance, the ¹³C NMR spectrum of polyaniline, a polymer containing aniline (B41778) units, shows a range of chemical shifts that have been assigned to the different carbon atoms in the polymer chain. kpi.ua

Table 2: ¹H and ¹³C NMR Data for a Related Compound

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| 2-Amino-3-[(2-aminophenyl)ethynyl]-5-nitrobenzonitrile | DMSO-d₆ | 8.59-8.60 (m, 1H), 8.40-8.42 (m, 1H), 7.52 (bs, 2H, NH₂), 7.51 (d, J= 8.4 Hz, 1H), 7.11 (t, J = 7.7 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 5.77 (bs, 2H, NH₂) | Not specified | rsc.org |

| 2,6-Dibromo-4-nitrobenzonitrile | DMSO-d₆ | 8.68 (s, H3A) | 150.0 (C4), 127.3 (C2), 126.8 (C3), 122.9 (C1), 115.5 (C7) | iucr.org |

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and determining the stereochemistry of complex molecules. harvard.edulibretexts.orgyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton. youtube.com

The application of these techniques has been demonstrated in the structural elucidation of various complex organic molecules, including those with aniline and nitrile functionalities. rsc.org

Variable Temperature NMR Studies for Dynamic Processes

Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational exchange and restricted rotation. ox.ac.ukresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the rates of these processes and the energy barriers involved. ox.ac.ukcopernicus.org

For example, in certain rhodium and iridium complexes, VT ¹H NMR studies have revealed the presence of anagostic interactions and have been used to study the restricted rotation of phenyl groups. researchgate.net These studies highlight the utility of VT-NMR in understanding the dynamic behavior of molecules in solution. d-nb.info

Electronic Spectroscopy (Ultraviolet-Visible)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a pivotal technique for investigating the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides insights into the molecule's electronic transitions.

Analysis of Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound is characterized by the interplay of three key components: the benzonitrile (B105546) ring, the anilino group (electron-donating), and the nitro group (electron-withdrawing). This arrangement facilitates significant intramolecular charge transfer (ICT) upon electronic excitation.

The spectrum is expected to display multiple absorption bands corresponding to different electronic transitions:

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons within the aromatic π-system. For aromatic compounds, these transitions typically result in strong absorption bands. In this compound, the extended conjugation involving both phenyl rings contributes to these transitions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to an anti-bonding π* orbital. These are generally lower in intensity compared to π → π* transitions.

Intramolecular Charge Transfer (ICT) Transitions: The most prominent feature in the spectrum of molecules with strong donor-acceptor groups is the ICT band. In this case, the anilino group acts as the electron donor and the nitro and cyano groups act as electron acceptors. This transition effectively moves electron density from the anilino moiety to the nitro-substituted benzonitrile ring system upon absorption of light, resulting in a strong, broad absorption band at a longer wavelength (lower energy). The polarity of the solvent can significantly influence the position of this band; an increase in solvent polarity typically causes a red-shift (bathochromic shift) of the ICT band.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

| π → π | π (Aromatic System) → π | 200 - 300 | High |

| n → π | n (Amino, Nitro) → π | 300 - 400 | Low |

| ICT | Donor MO → Acceptor MO | > 400 | High |

Solid-State Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in a crystal lattice. nih.govnih.gov

Although a crystal structure for this compound has not been publicly reported, the structure of its primary amine analog, 2-amino-5-nitrobenzonitrile (B98050), has been determined (CCDC Number: 231063). nih.gov Analysis of this and other related structures, such as 2,6-dibromo-4-nitrobenzonitrile, reveals key structural trends. iucr.org

In nitro-substituted benzonitriles, the benzene (B151609) ring, cyano group, and nitro group tend to be nearly coplanar to maximize conjugation. The introduction of the anilino group at the 2-position would likely introduce some torsion. The dihedral angle between the two phenyl rings is a critical parameter, influencing the degree of electronic communication between them. Intermolecular interactions, such as hydrogen bonds involving the amino N-H group and the oxygen atoms of the nitro group, are expected to play a significant role in stabilizing the crystal packing. iucr.org

Table 2: Representative Crystallographic Data for 2-Amino-5-nitrobenzonitrile

| Parameter | Value |

| Compound Name | 2-Amino-5-nitrobenzonitrile |

| CCDC Number | 231063 |

| Molecular Formula | C₇H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.796(1) |

| b (Å) | 22.083(4) |

| c (Å) | 8.647(2) |

| β (°) | 98.49(2) |

| Volume (ų) | 716.3(3) |

| Z | 4 |

| Data sourced from PubChem, originally from the Cambridge Crystallographic Data Centre (CCDC). nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. whitman.edu For this compound (Molecular Weight: 239.23 g/mol ), electron ionization (EI) would produce a molecular ion ([M]⁺•) which then undergoes a series of characteristic fragmentation reactions.

The fragmentation of this compound is dictated by the relative stability of the potential fragments and the presence of various functional groups. Key fragmentation pathways would include:

Loss of Nitro Group: Cleavage of the C-NO₂ bond can occur, leading to the loss of a nitro radical (•NO₂, 46 u) or a neutral nitrogen dioxide molecule. This is a common fragmentation for nitroaromatic compounds.

Loss of OH•: A characteristic rearrangement for ortho-nitroanilines involves the transfer of a hydrogen from the amine to a nitro oxygen, followed by the elimination of a hydroxyl radical (•OH, 17 u). scielo.br

Loss of HCN: The benzonitrile moiety can lose a neutral hydrogen cyanide molecule (HCN, 27 u), a common fragmentation for nitriles.

Aniline-related Fragmentation: The anilino portion of the molecule can lead to fragments characteristic of aniline itself, such as the phenyl cation (C₆H₅⁺, m/z 77). nih.gov

Analysis of the related compound 2-amino-5-nitrobenzonitrile shows significant fragments at m/z 132 (loss of •NO₂) and m/z 116 (loss of O₂). nih.gov For this compound, similar initial losses are expected, followed by fragmentation of the remaining N-phenyl-substituted structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |

| 239 | [C₁₃H₉N₃O₂]⁺• | Molecular Ion |

| 222 | [C₁₃H₈N₃O]⁺ | •OH |

| 193 | [C₁₃H₉N₂]⁺ | •NO₂ |

| 166 | [C₁₂H₈N]⁺ | •NO₂, HCN |

| 92 | [C₆H₆N]⁺ | - |

| 77 | [C₆H₅]⁺ | - |

Computational Chemistry and Theoretical Modeling of 2 Anilino 5 Nitrobenzonitrile

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Studies for Ground State Properties

Ab Initio and Semi-Empirical Methods for Electronic Structure

There is a lack of published research applying ab initio (such as Hartree-Fock or Møller-Plesset perturbation theory) or semi-empirical methods to investigate the electronic structure of 2-Anilino-5-nitrobenzonitrile. These methods, which provide varying levels of accuracy and computational cost, have not been specifically documented for the analysis of this compound.

Electronic Structure and Reactivity Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound could not be found. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For related donor-acceptor molecules, the HOMO is often localized on the electron-donating part (the anilino group) and the LUMO on the electron-accepting part (the nitrobenzonitrile moiety), but specific energy values and orbital plots for the title compound are not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No studies presenting Molecular Electrostatic Potential (MEP) maps for this compound were located. MEP analysis is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. Typically, in similar structures, the regions around the nitro group would be expected to show a negative potential (electrophilic sites), while the amino group would exhibit a more positive potential (nucleophilic site). However, specific MEP maps and potential values for this compound have not been published.

Charge Density Distribution and Intramolecular Charge Transfer Mechanisms

Detailed analysis of the charge density distribution and intramolecular charge transfer (ICT) mechanisms for this compound is not present in the available literature. The presence of both an electron-donating anilino group and electron-withdrawing nitro and cyano groups suggests that this molecule would exhibit significant ICT upon excitation, a property crucial for applications in nonlinear optics and materials science. Studies often use computational methods to quantify the amount of charge transferred from the donor to the acceptor moiety, but such research has not been specifically conducted or reported for this compound.

Reactivity Descriptors and Fukui Function Analysis

In the realm of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are essential for predicting how a molecule will behave in a chemical reaction. ias.ac.in These descriptors help in identifying the most reactive sites within a molecule. nih.gov The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. ias.ac.in It is instrumental in pinpointing the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. ias.ac.infaccts.de

There are three main types of Fukui functions:

ƒ+ (r) for nucleophilic attack (electron acceptance).

ƒ- (r) for electrophilic attack (electron donation). nih.gov

ƒ0 (r) for radical attack.

High values of these functions highlight the atoms most likely to participate in the respective type of reaction. faccts.de For this compound, a molecule featuring both electron-donating (anilino) and electron-withdrawing (nitro, nitrile) groups, Fukui analysis can predict the regioselectivity of various reactions. The analysis involves calculating the electron densities of the neutral molecule, its anion (N+1 state), and its cation (N-1 state).

The condensed Fukui functions, which represent the values for individual atoms, can be calculated to determine site-specific reactivity. For instance, the nitrogen and oxygen atoms of the nitro group and the nitrogen of the nitrile group would be expected to be susceptible to nucleophilic attack, while the aromatic rings would have sites prone to electrophilic attack, influenced by the directing effects of the substituents.

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |

|---|---|---|---|

| N (Nitrile) | High | Low | Moderate |

| N (Anilino) | Low | High | Moderate |

| O (Nitro) | High | Low | Moderate |

| C2 (Anilino-substituted) | Low | Moderate | Low |

| C5 (Nitro-substituted) | High | Low | High |

Theoretical Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling provides a powerful avenue for elucidating complex reaction mechanisms at a molecular level. By employing quantum mechanical calculations, such as DFT, it is possible to map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The analysis of transition states allows for the calculation of activation energies, which are vital for understanding reaction kinetics.

For a molecule like this compound, theoretical modeling could be applied to various potential transformations. For example, the reduction of the nitro group to an amine is a common reaction for nitroaromatics. researchgate.netrsc.org Computational studies on analogous systems, like the hydrogenation of nitrobenzene (B124822) to aniline (B41778), have detailed the reaction pathways, showing that the process involves several intermediate steps, including the formation of nitrosobenzene (B162901) and phenylhydroxylamine. researchgate.net Similarly, reactions involving the aniline or nitrile moieties, such as cyclization reactions to form heterocyclic structures like quinazolines, can be modeled. researchgate.net Such modeling identifies the most energetically favorable pathway and predicts the structure of the transition states connecting the intermediates.

Computational chemistry serves as a critical tool for validating or refuting proposed reaction mechanisms. When a mechanism is hypothesized, theoretical calculations can test its feasibility by computing the Gibbs free energies of all proposed intermediates and transition states. ias.ac.in A viable mechanism must have kinetically accessible energy barriers and lead to the experimentally observed products as the most thermodynamically stable outcome.

For instance, in the synthesis of 4-anilino-6-nitroquinazolines from 2-amino-5-nitrobenzonitrile (B98050), a Dimroth rearrangement is proposed. researchgate.net Computational modeling can validate this by:

Optimizing the geometries of the reactant, the proposed formimidamide intermediate, the transition state for the rearrangement, and the final quinazoline (B50416) product.

Calculating the activation energy for the key rearrangement step.

Comparing the energies of possible side-products to confirm the selectivity of the reaction.

If the calculated energy profile aligns with experimental observations (e.g., reaction rates, product ratios), it provides strong support for the proposed mechanism. Discrepancies, on the other hand, would suggest that the actual pathway is different, prompting further investigation.

While gas-phase calculations are fundamental, reactions are typically performed in a solvent, which can significantly influence reaction pathways and rates. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By explicitly including solvent molecules in the simulation box, MD can provide detailed insights into solvent effects. unibs.itnih.govnih.gov

For this compound, MD simulations can be used to:

Study Solvation Structure: Analyze how solvent molecules arrange around the solute, particularly around the polar nitro and amino groups.

Explore Conformational Flexibility: Sample the different conformations of the molecule and how they are influenced by the solvent environment.

Simulate Reaction Dynamics: In conjunction with quantum mechanics (QM/MM methods), MD can model the entire course of a reaction, including the approach of reactants and the departure of products, providing a dynamic picture of the reaction pathway. unibs.it

Simulations in different solvents (e.g., polar vs. non-polar) can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby explaining observed solvent-dependent changes in reaction outcomes and kinetics. unibs.itnih.gov

Computational Validation of Mechanistic Proposals

Prediction of Spectroscopic Properties from Theoretical Calculations

Computational methods are widely used to predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. acs.org DFT and Time-Dependent DFT (TD-DFT) are the workhorses for predicting Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Visible spectra. acs.org The accuracy of these predictions allows for the confident assignment of experimental signals to specific molecular features.

Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. However, assigning each band in a complex experimental spectrum can be challenging. Computational chemistry offers a solution by simulating the vibrational spectrum. nih.govresearchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies and their corresponding intensities. psu.edu

While calculated harmonic frequencies are often systematically higher than experimental (anharmonic) frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. researchgate.net The simulation not only provides frequencies but also visualizes the atomic motions for each vibrational mode, allowing for unambiguous band assignment. niscpr.res.in For this compound, this would allow for the precise assignment of vibrations such as the C≡N stretch, symmetric and asymmetric NO₂ stretches, N-H bending, and various aromatic C-H and C-C vibrations.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3400 | ~3395 | N-H stretching |

| ν(C≡N) | ~2225 | ~2220 | Nitrile C≡N stretching |

| νasym(NO₂) | ~1530 | ~1525 | Asymmetric NO₂ stretching |

| δ(N-H) | ~1610 | ~1605 | N-H bending |

| νsym(NO₂) | ~1345 | ~1340 | Symmetric NO₂ stretching |

NMR spectroscopy is a cornerstone of chemical structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a routine and valuable tool. chemaxon.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ucl.ac.uk

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Anilino N-H) | ~8.5 - 9.5 | C1 (CN) | ~105 |

| H3 | ~7.8 - 8.2 | C2 (C-NHPh) | ~150 |

| H4 | ~7.0 - 7.4 | C3 | ~128 |

| H6 | ~8.3 - 8.7 | C4 | ~118 |

| H (Aniline Ring) | ~7.0 - 7.6 | C5 (C-NO₂) | ~145 |

| C6 | ~125 | ||

| C (Nitrile) | ~118 | ||

| C (Aniline Ring) | ~120 - 140 |

Theoretical Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This approach calculates the energies of vertical electronic transitions from the ground state to various excited states, providing theoretical values for the maximum absorption wavelengths (λmax), excitation energies, and the corresponding oscillator strengths (f), which indicate the probability of a given electronic transition.

To date, specific theoretical studies detailing the electronic absorption spectra of this compound using TD-DFT are not available in the published scientific literature. While computational studies have been performed on structurally related molecules, such as other substituted anilines, nitrobenzenes, and benzonitrile (B105546) derivatives, the unique electronic structure arising from the specific combination and substitution pattern of the anilino, nitro, and cyano groups in this compound necessitates a dedicated computational analysis to accurately predict its UV-Vis spectral properties.

Such a study would typically involve geometry optimization of the molecule's ground state using a suitable DFT functional and basis set. Following this, TD-DFT calculations would be performed to obtain the excitation energies and oscillator strengths for the lowest-energy singlet-to-singlet electronic transitions. The selection of the functional and basis set, as well as the modeling of solvent effects using methods like the Polarizable Continuum Model (PCM), are crucial for achieving results that correlate well with experimental data.

For analogous aromatic compounds containing both electron-donating (like the anilino group) and electron-accepting (like the nitro and cyano groups) moieties, the electronic spectrum is often characterized by intramolecular charge-transfer (ICT) bands. In the case of this compound, transitions from the highest occupied molecular orbital (HOMO), likely localized on the electron-rich anilino fragment, to the lowest unoccupied molecular orbital (LUMO), expected to be centered on the electron-deficient nitro-substituted ring, would be of particular interest.

A hypothetical data table for the theoretical electronic absorption spectra of this compound, as would be generated from a TD-DFT calculation, is presented below for illustrative purposes. The values in this table are not based on actual published research and serve only as a template for what such data would entail.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound (Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values.)

| Excited State | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | 410 | 3.02 | 0.35 | HOMO -> LUMO |

| S2 | 355 | 3.49 | 0.12 | HOMO-1 -> LUMO |

| S3 | 298 | 4.16 | 0.58 | HOMO -> LUMO+1 |

| S4 | 275 | 4.51 | 0.21 | HOMO-2 -> LUMO |

2 Anilino 5 Nitrobenzonitrile As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Ring Systems

The strategic placement of reactive functional groups within 2-anilino-5-nitrobenzonitrile facilitates its use in the synthesis of a wide variety of heterocyclic compounds. uomus.edu.iqopenmedicinalchemistryjournal.com These nitrogen-containing ring systems are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.com

Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives represent a critical class of heterocyclic compounds with broad applications, including in the development of anticancer agents. mdpi.com A common synthetic strategy begins with the reaction of 2-amino-5-nitrobenzonitrile (B98050) with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). nih.gov The resulting intermediate, an N,N-dimethylformamidine, is then treated with anilines in the presence of acetic acid to yield 6-nitroquinazoline (B1619102) derivatives. nih.gov Subsequent reduction of the nitro group affords 6-aminoquinazolines, which can be further functionalized. nih.gov

Another approach involves the Dimroth rearrangement. For instance, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619), derived from a multi-step synthesis, can be reacted with DMF-DMA and then with substituted anilines to produce various 4-anilinoquinazoline (B1210976) derivatives. mdpi.com Microwave-assisted synthesis has also proven effective in accelerating these reactions and improving yields. nih.gov

Table 1: Synthesis of Quinazoline Derivatives from this compound and its Precursors

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzonitrile | 1. DMF-DMA, Toluene2. Anilines, Acetic Acid | 6-Nitroquinazoline derivatives | Not specified | nih.gov |

| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 1. DMF-DMA, Toluene2. Substituted anilines, Acetic Acid | 4-Anilinoquinazoline derivatives | 41-86% | mdpi.com |

Formation of Benzothiazole (B30560) Derivatives

Benzothiazoles are another important class of heterocyclic compounds with diverse biological activities. researchgate.net The synthesis of benzothiazole derivatives can be achieved through various routes, often involving the cyclization of an aniline (B41778) derivative containing a sulfur-bearing functional group. unigoa.ac.inorganic-chemistry.orgresearchgate.net For example, the reaction of ortho-amino thiophenols with various reagents can lead to the formation of the benzothiazole ring system. organic-chemistry.orgresearchgate.net

A versatile method for synthesizing polyfunctionalized benzothiazoles starts with the protection of 2-amino-5-nitrobenzonitrile. nih.gov The nitro group is then reduced, followed by reactions to construct the thiazole (B1198619) ring. nih.gov This multi-step process allows for the creation of complex benzothiazole structures that can be further elaborated. For instance, a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) intermediate serves as a platform for generating a library of thiazolo[5,4-f]quinazolines. nih.gov

Construction of Pyrroloquinoline and Quinoline (B57606) Derivatives

The structural framework of this compound lends itself to the synthesis of more complex fused heterocyclic systems like pyrroloquinolines and quinolines. ossila.com The synthesis of quinoline derivatives can be achieved through reactions like the Povarov [4+2] cycloaddition, which involves the reaction of an imine with an electron-rich alkene. researchgate.net While direct synthesis from this compound is less commonly detailed, its derivatives can be strategically employed. For instance, the related compound 2-fluoro-5-nitrobenzonitrile (B100134) is a known precursor for pyrroloquinoline and quinoline derivatives. ossila.com

Application in Macrocyclic Compound Synthesis

Macrocycles, large cyclic molecules, are of significant interest in drug discovery and materials science. nih.govcam.ac.uk The synthesis of these complex structures often relies on strategic placement of reactive functional groups that can participate in ring-closing reactions. nih.gov The meta-positioning of the nitro and nitrile groups in precursors like 2-fluoro-5-nitrobenzonitrile makes it a suitable building block for constructing macrocycles. ossila.com The Suzuki-Miyaura coupling reaction is a powerful tool for forming the carbon-carbon bonds necessary for macrocyclization, as demonstrated in the synthesis of a novel all-hydrocarbon cyclo unigoa.ac.in meta-benzene macrocycle. mdpi.com

Scaffold for Complex Molecular Architectures and Polyfunctionalized Compounds

The inherent functionality of this compound makes it an excellent scaffold for building complex and polyfunctionalized molecules. mdpi.com Its structure allows for the stepwise and selective modification of its different reactive sites. This controlled functionalization is crucial for creating molecules with specific properties and for the development of libraries of compounds for screening purposes. The use of such scaffolds is a cornerstone of modern medicinal chemistry and materials science, enabling the systematic exploration of chemical space. researchgate.net

Role in the Development of Functional Organic Materials

Beyond its use in synthesizing discrete molecules, this compound and its derivatives play a role in the development of functional organic materials. ambeed.com These materials can have applications in electronics, photonics, and sensor technology. The electronic properties of the aromatic system, influenced by the electron-withdrawing nitro and nitrile groups, can be tuned through chemical modification. For example, derivatives of thieno[3,2-b]thiophenes, which can be synthesized from related nitro-functionalized precursors, are being explored for their use in functional organic materials. mdpi.com The ability to create complex, polyfunctionalized molecules from scaffolds like this compound is essential for designing materials with tailored electronic and optical properties. mdpi.com

Precursors for Dyes and Sensors

This compound is a multifaceted organic compound whose structural characteristics make it a valuable intermediate in the synthesis of various functional molecules, particularly dyes and chemical sensors. Its architecture comprises a benzonitrile (B105546) core substituted with two key functional groups: a secondary amine (the anilino group) and a nitro group. The interplay between the electron-donating anilino group and the powerful electron-withdrawing nitro and nitrile groups establishes a "push-pull" electronic system. This configuration is fundamental to the molecule's utility, as it significantly influences its chemical reactivity and endows the resulting derivatives with useful chromophoric and sensory properties.

Role in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic colorants. jchemrev.com Their synthesis is a cornerstone of the chemical industry and typically involves a two-stage reaction sequence: diazotization followed by azo coupling. jchemrev.comunb.ca

In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile. This diazonium salt is subsequently reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. jchemrev.com

This compound, with its anilino moiety, is well-suited to act as a coupling component. The nitrogen atom of the anilino group and the activated aromatic ring can readily react with a diazonium salt. The presence of the nitro and nitrile substituents on the benzonitrile ring is crucial, as these electron-withdrawing groups modulate the color of the resulting dye, often leading to deep and intense shades. While direct synthesis examples starting from this compound are not broadly documented in readily available literature, the use of its isomer, 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline), as a diazo component is well-established for producing disperse dyes. googleapis.comresearchgate.net For instance, 2-amino-5-nitrobenzonitrile can be diazotized and coupled with various anilino derivatives to produce dyes with high fastness properties for polyester (B1180765) fabrics. googleapis.com Azo dyes based on substituted nitroanilines are common, leading to commercially significant colorants like Disperse Red 73. researchgate.net The synthesis of such dyes underscores the importance of the nitrobenzonitrile scaffold in modern dye chemistry.

Below is a table of representative azo dyes that incorporate the related 2-amino-5-nitrobenzonitrile precursor, illustrating the types of structures and properties achieved with this chemical backbone.

| Dye Name / Type | Diazo Component | Coupling Component Class | Resulting Color Shade (Typical) | Application |

|---|---|---|---|---|

| Disperse Azo Dyes | 2-Amino-5-nitrobenzonitrile | N-alkylanilino sulfonamide | Red / Violet | Dyeing of polyester fibers googleapis.com |

| Disperse Blue Dyes | 2-Amino-3-bromo-5-nitrobenzonitrile | Substituted Aniline Derivative | Blue / Navy Blue | Dyeing and printing of polyester google.com |